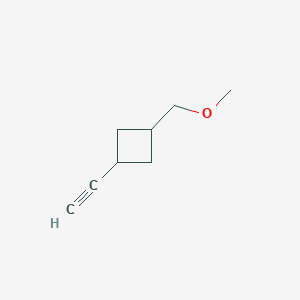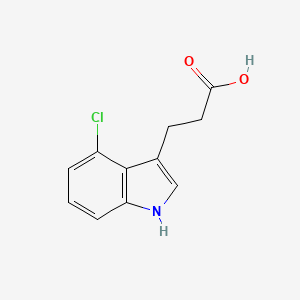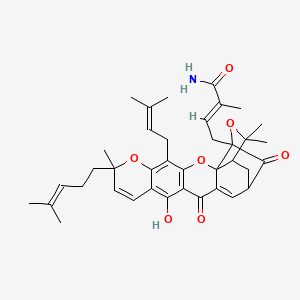
1-Ethynyl-3-(methoxymethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-(methoxymethyl)cyclobutane is an organic compound with the molecular formula C8H12O. It is characterized by a cyclobutane ring substituted with an ethynyl group and a methoxymethyl group.
Preparation Methods
The synthesis of 1-Ethynyl-3-(methoxymethyl)cyclobutane typically involves the following steps:
Synthetic Routes: The preparation often starts with the formation of the cyclobutane ring, followed by the introduction of the ethynyl and methoxymethyl groups. Specific reagents and catalysts are used to facilitate these reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-Ethynyl-3-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The ethynyl and methoxymethyl groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted cyclobutane derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under ambient or slightly elevated temperatures.
Scientific Research Applications
1-Ethynyl-3-(methoxymethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 1-Ethynyl-3-(methoxymethyl)cyclobutane exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1-Ethynyl-3-(methoxymethyl)cyclobutane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-ethynyl-3-methylcyclobutane and 1-ethynyl-3-(hydroxymethyl)cyclobutane share structural similarities but differ in the nature of their substituents.
Uniqueness: The presence of both the ethynyl and methoxymethyl groups in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethynyl-3-(methoxymethyl)cyclobutane |
InChI |
InChI=1S/C8H12O/c1-3-7-4-8(5-7)6-9-2/h1,7-8H,4-6H2,2H3 |
InChI Key |
KDASSQVIAUUIHA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC(C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)




![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)


![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
